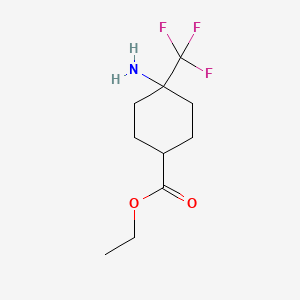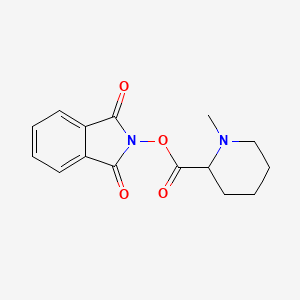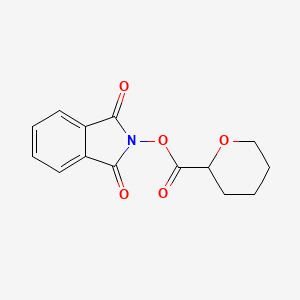![molecular formula C11H19NO3 B6605585 rac-tert-butyl N-{[(1R,2S)-2-acetylcyclopropyl]methyl}carbamate CAS No. 2138019-15-3](/img/structure/B6605585.png)
rac-tert-butyl N-{[(1R,2S)-2-acetylcyclopropyl]methyl}carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rac-tert-butyl N-{[(1R,2S)-2-acetylcyclopropyl]methyl}carbamate: is a chemical compound with a complex structure that includes a tert-butyl group, an acetylcyclopropyl group, and a carbamate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of rac-tert-butyl N-{[(1R,2S)-2-acetylcyclopropyl]methyl}carbamate typically involves multiple steps, starting with the preparation of the cyclopropylmethylamine precursor
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, with careful control of temperature, pressure, and reaction times.
化学反応の分析
Types of Reactions
Rac-tert-butyl N-{[(1R,2S)-2-acetylcyclopropyl]methyl}carbamate can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure.
Substitution: : Substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various reagents can be used depending on the desired substitution, such as halogenating agents for halogenation reactions.
Major Products Formed
The major products formed from these reactions can vary widely, depending on the specific reagents and conditions used. For example, oxidation reactions might produce carboxylic acids or ketones, while reduction reactions could yield alcohols or amines.
科学的研究の応用
Rac-tert-butyl N-{[(1R,2S)-2-acetylcyclopropyl]methyl}carbamate has several scientific research applications, including:
Chemistry: : The compound can be used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: : It may be used in biological studies to investigate the effects of cyclopropylmethylamine derivatives on biological systems.
Medicine: : Potential medicinal applications include the development of new drugs or therapeutic agents.
Industry: : The compound could be used in various industrial processes, such as the production of specialty chemicals or materials.
作用機序
The mechanism by which rac-tert-butyl N-{[(1R,2S)-2-acetylcyclopropyl]methyl}carbamate exerts its effects depends on its specific application. For example, in medicinal applications, the compound might interact with specific molecular targets or pathways in the body to produce a therapeutic effect. The exact mechanism would need to be determined through detailed biochemical and pharmacological studies.
類似化合物との比較
Rac-tert-butyl N-{[(1R,2S)-2-acetylcyclopropyl]methyl}carbamate can be compared with other similar compounds, such as:
rac-tert-butyl N-[(1R,2S)-2-(hydroxymethyl)cyclopropyl]carbamate: : This compound differs in the presence of a hydroxymethyl group instead of an acetyl group.
tert-butyl N-(cyclopropylmethyl)carbamate: : This compound lacks the acetyl group present in the this compound.
特性
IUPAC Name |
tert-butyl N-[[(1S,2R)-2-acetylcyclopropyl]methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-7(13)9-5-8(9)6-12-10(14)15-11(2,3)4/h8-9H,5-6H2,1-4H3,(H,12,14)/t8-,9+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMTQNKKXRJAJAO-BDAKNGLRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CC1CNC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@@H]1C[C@@H]1CNC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
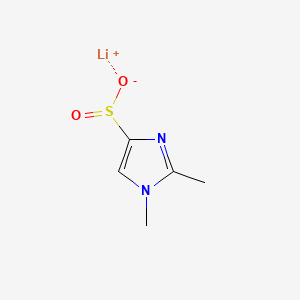
![2,7-dimethyl-1H,2H,3H,6H,7H,8H-pyrrolo[3,4-e]isoindole-1,3,6,8-tetrone](/img/structure/B6605511.png)
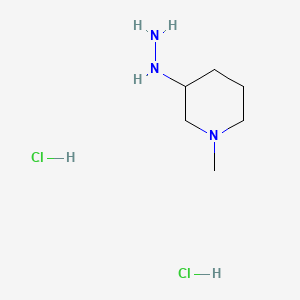
![3-chlorothieno[2,3-b]thiophene-2-carbaldehyde](/img/structure/B6605521.png)
![rac-4-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzaldehyde, trans](/img/structure/B6605522.png)
![5-bromo-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbenzoic acid](/img/structure/B6605530.png)
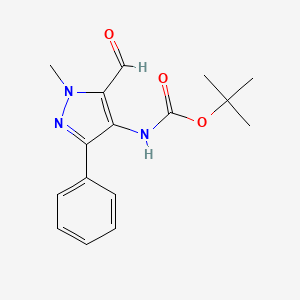
![4-(aminomethyl)-N-ethyl-N-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxamide, bis(trifluoroacetic acid)](/img/structure/B6605548.png)
![ethyl 2-{4-[(fluorosulfonyl)oxy]-1-benzofuran-6-yl}acetate](/img/structure/B6605563.png)
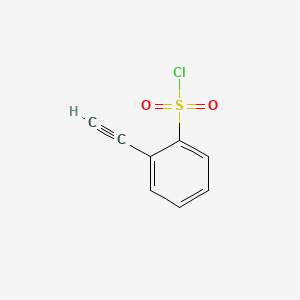
![2-{[4-(4-bromophenyl)-8-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-oxa-8-azaspiro[4.5]decan-4-yl]oxy}acetic acid](/img/structure/B6605588.png)
